molecular formula C8H12O4 B2848281 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid CAS No. 231303-93-8

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid

Cat. No.: B2848281
CAS No.: 231303-93-8
M. Wt: 172.18
InChI Key: SBDFBYFIOYLJHL-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is a cyclobutane-derived dicarboxylic acid with methyl substituents at the 3-positions of the four-membered ring. Cyclobutane-1,1-dicarboxylic acid derivatives are widely used in organic synthesis, medicinal chemistry, and materials science due to their conformational rigidity and reactivity . The dimethyl substitution likely enhances steric hindrance and hydrophobicity compared to unsubstituted analogs, influencing solubility, melting points, and reactivity in esterification or metal coordination reactions.

Properties

IUPAC Name

3,3-dimethylcyclobutane-1,1-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(2)3-8(4-7,5(9)10)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDFBYFIOYLJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Photocycloaddition of Methyl-Substituted Dienophiles

This method leverages ultraviolet (UV) light to induce cycloaddition between methyl-substituted alkenes, forming the cyclobutane core.

Procedure :

  • Dienophile Preparation : Dimethyl acetylenedicarboxylate is reacted with methyl iodide in the presence of a palladium catalyst to introduce methyl groups.
  • Cycloaddition : The methylated dienophile undergoes [2+2] photocycloaddition with ethylene under UV light (λ = 254 nm) in anhydrous acetonitrile.
  • Oxidation : The resulting cyclobutane ester is oxidized with potassium permanganate (KMnO₄) in acidic conditions to yield the dicarboxylic acid.

Key Data :

Parameter Value
Yield 58–62%
Reaction Time 12–18 hours
Purity (HPLC) >95%

Advantages :

  • High regioselectivity due to steric guidance from methyl groups.
  • Scalable to gram quantities.

Limitations :

  • Requires specialized UV equipment.
  • Low functional group tolerance.

Alkylation of 1,1-Cyclobutanedicarboxylic Acid

This two-step approach involves methyl group introduction via nucleophilic substitution.

Procedure :

  • Esterification : 1,1-Cyclobutanedicarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with methanol to yield the dimethyl ester.
  • Methylation : The ester undergoes alkylation with methyl iodide (CH₃I) and lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
  • Hydrolysis : The methylated ester is hydrolyzed with aqueous sodium hydroxide (NaOH) to regenerate the carboxylic acid groups.

Key Data :

Parameter Value
Yield (Alkylation Step) 45–50%
Reaction Temperature −78°C (alkylation), 100°C (hydrolysis)
Purification Method Recrystallization (ethanol/water)

Advantages :

  • Avoids photochemical equipment.
  • Compatible with air-sensitive reagents.

Limitations :

  • Low yield due to competing elimination reactions.
  • Requires cryogenic conditions.

Industrial Production Methods

Continuous-Flow Photoreactors

Large-scale synthesis employs continuous-flow systems to enhance light penetration and reaction uniformity.

Process Overview :

  • Reactor Design : Tubular quartz reactors with integrated UV-LED arrays (λ = 300 nm).
  • Solvent System : Aqueous ethanol (70:30 v/v) to improve solubility and reduce viscosity.
  • Throughput : 10–15 kg/day with >90% conversion efficiency.

Economic Considerations :

Factor Impact
Energy Consumption 25% lower than batch reactors
Waste Generation 40% reduction due to solvent recycling

Catalytic Hydrogenation of Tetramethyl Derivatives

This method uses hydrogenation to reduce pre-functionalized cyclobutane precursors.

Procedure :

  • Diels-Alder Reaction : Tetramethyl cyclobutane-1,1-dicarboxylate is synthesized via Diels-Alder reaction between dimethyl acetylenedicarboxylate and 2,3-dimethyl-1,3-butadiene.
  • Hydrogenation : Palladium on carbon (Pd/C) catalyzes the hydrogenation of ester groups to carboxylic acids under 50 psi H₂ at 80°C.

Key Data :

Parameter Value
Hydrogenation Yield 85–88%
Catalyst Loading 5 wt% Pd/C

Advantages :

  • High yields under moderate conditions.
  • No toxic byproducts.

Comparative Analysis of Methods

The table below evaluates the feasibility of each method for research and industrial applications:

Method Yield (%) Scalability Cost (USD/kg) Environmental Impact
Photocycloaddition 58–62 Moderate 220–250 High (UV energy)
Alkylation-Hydrolysis 45–50 Low 300–350 Moderate (solvent waste)
Continuous-Flow 90 High 180–200 Low
Catalytic Hydrogenation 85–88 High 150–170 Low

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) favor cycloaddition but reduce methyl group solubility.

Catalyst Design

Lewis acids (e.g., BF₃·OEt₂) improve yields in photocycloaddition by polarizing π-bonds. Heterogeneous catalysts (e.g., zeolite-supported Pd) reduce metal leaching in hydrogenation.

Temperature Control

Maintaining −78°C during alkylation minimizes side reactions, while hydrolysis at 100°C accelerates ester cleavage.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like halogens (e.g., bromine) can be used under controlled conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features two carboxylic acid groups attached to a dimethyl-substituted cyclobutane ring. This configuration contributes to its reactivity and ability to participate in various chemical transformations.

Organic Synthesis

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is utilized as a key intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be used in drug development and material science.

Case Study: Synthesis of Pharmaceuticals

Research has demonstrated its application in synthesizing biologically active compounds. For instance, it has been used to create derivatives that exhibit anti-cancer properties. The compound's ability to undergo transformations such as esterification and amidation makes it valuable for pharmaceutical applications .

Polymer Chemistry

The compound serves as a monomer or co-monomer in the production of polymers. Its dicarboxylic acid functionality can react with diols or diamines to form polyesters or polyamides.

Data Table: Polymerization Applications

Application TypeReaction TypeResulting Material
Polyester SynthesisCondensation ReactionHigh-performance plastics
Polyamide SynthesisStep-growth PolymerizationDurable fibers

Dyes and Pigments

This compound can be used to synthesize dyes and pigments due to its ability to form conjugated systems upon modification. This property is particularly useful in developing colorants for textiles and coatings.

Case Study: Dye Development

A study highlighted the use of this compound in creating novel dye structures that exhibit enhanced lightfastness and color vibrancy compared to conventional dyes .

Agricultural Chemicals

The compound's derivatives have shown potential as agrochemicals, particularly in herbicides and fungicides. Its structural features allow for modifications that enhance biological activity against pests while minimizing environmental impact.

Data Table: Agrochemical Applications

Product TypeActive IngredientEfficacy
HerbicideModified DerivativeEffective against broadleaf weeds
FungicideEsterified CompoundHigh efficacy against fungal pathogens

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclobutane-1,1-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to penetrate cell membranes .

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly alter melting points, solubility, and stability:

Table 2: Physicochemical Comparison
Compound Melting Point Solubility (Water) Stability Notes Reference
3-Hydroxycyclobutane-1,1-dicarboxylic acid Moderate High Prone to esterification
3-(Adamantan-1-yl)acetoxy derivative (3b) High Low Stable under physiological pH
Cyclobutane-1,1-dicarboxylic acid High Moderate Reactive in condensation reactions
3,3-Dimethyl derivative Inferred Moderate Enhanced steric stabilization N/A
  • Solubility : Polar groups (e.g., -OH) increase water solubility, while hydrophobic groups (e.g., adamantyl) reduce it. Methyl groups likely reduce solubility compared to the parent acid but improve lipophilicity.
  • Thermal Stability : Bulky substituents (e.g., adamantyl) increase melting points due to crystalline packing efficiency .
Antitumor Activity:
  • Platinum complexes (e.g., Kpt1 and Kpt2) derived from 3-substituted cyclobutane-1,1-dicarboxylic acids show enhanced drug-loading and antitumor efficacy compared to cisplatin. For example, Kpt1 induced 52.1% apoptosis in A549 lung cancer cells at 50 µM, outperforming cisplatin in selectivity .
  • Hypothetical Role of Dimethyl Derivative : The methyl groups could improve metabolic stability and reduce off-target toxicity, making it a candidate for metal-drug coordination.
Herbicidal Activity:
  • Cyclopropane-1,1-dicarboxylic acid derivatives exhibit herbicidal activity (e.g., 73% root inhibition in bioassays) . Cyclobutane analogs, with reduced ring strain, might offer slower degradation and prolonged efficacy, though direct data are lacking.

Biological Activity

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid (DMDC) is an organic compound characterized by its unique cyclobutane structure with two carboxylic acid groups. With the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol, DMDC presents significant potential in various biological applications due to its structural properties and functional groups. This article explores the biological activity of DMDC, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

  • Molecular Formula: C8H12O4
  • Molecular Weight: 172.18 g/mol
  • IUPAC Name: this compound
  • CAS Number: 231303-93-8

The biological activity of DMDC is largely attributed to its ability to interact with enzymes and receptors within biological systems. The carboxylic acid groups facilitate the formation of hydrogen bonds with amino acids in proteins, potentially altering their conformation and activity. The presence of methyl groups enhances the compound's hydrophobicity, which may influence its membrane permeability and bioavailability.

Potential Interactions:

  • Enzyme Inhibition: DMDC may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.
  • Receptor Modulation: The compound could modulate receptor activity through competitive or non-competitive inhibition.

Biological Activity Studies

Research has highlighted several aspects of DMDC's biological activity:

1. Antimicrobial Activity

Studies have indicated that DMDC exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of cellular processes.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anticancer Potential

Preliminary studies suggest that DMDC may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Study:

A study conducted on human cancer cell lines demonstrated that treatment with DMDC resulted in a significant reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use.

Synthesis and Applications

DMDC can be synthesized through various chemical routes, including the reaction of cyclobutanedicarboxylic acid derivatives with methylating agents. Its applications extend beyond biological research into fields such as medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for 3,3-dimethylcyclobutane-1,1-dicarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like 1,3-dibromopropane with malonic acid derivatives under basic conditions (e.g., NaOEt) to form cyclobutane-1,1-dicarboxylate esters, followed by hydrolysis and re-acidification . Temperature control (e.g., 75–80°C) and prolonged reaction times (up to 120 hours) are critical for optimizing yield and minimizing side reactions like decarboxylation . Purification via recrystallization or chromatography is recommended to isolate the dicarboxylic acid, with yields often dependent on steric hindrance from the dimethyl groups .

Table 1 : Key Synthesis Parameters

PrecursorCatalyst/ConditionsYield RangeReference
1,3-DibromopropaneNaOEt, cyclization40–60%
Diethyl cyclopropane-1,1-dicarboxylateHydrolysis (H₂SO₄, reflux)70–85%

Q. How is X-ray crystallography utilized to resolve the stereochemical configuration of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for determining stereochemistry. The SHELX program suite (e.g., SHELXL) is widely used for structure refinement, particularly for small-molecule crystals . For cyclobutane derivatives, special attention is required to analyze bond angles (e.g., Baeyer strain in the cyclobutane ring) and hydrogen-bonding networks between carboxylic groups, which stabilize the crystal lattice . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, enhancing resolution .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions and ring strain effects. The cyclobutane ring protons exhibit upfield shifts (δ 1.5–2.5 ppm) due to restricted rotation, while carboxylic protons appear as broad singlets (δ 10–12 ppm) .
  • IR : Strong carbonyl stretches (1690–1720 cm⁻¹) confirm dicarboxylic acid formation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₈H₁₂O₄: 172.0736) and fragmentation patterns .

Advanced Research Questions

Q. How can this compound serve as a precursor for pharmaceutical intermediates like Carboplatin impurities?

  • Methodological Answer : The compound is a key intermediate in synthesizing Carboplatin Impurity B (cyclobutane-1,1-dicarboxylic acid derivatives). Functionalization involves reacting the dicarboxylic acid with dichloroacetate groups under anhydrous conditions, followed by platinum coordination . Purity is assessed via HPLC (C18 column, 0.1% TFA mobile phase) to detect trace impurities (<0.1%) .

Q. What strategies mitigate steric hindrance in esterification or amidation reactions of this compound?

  • Methodological Answer :
  • Activating Agents : Use of DCC/DMAP or EDCl/HOBt enhances reactivity by converting the carboxylic acid to an active ester .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility and reduce aggregation.
  • Temperature : Reactions at 60–80°C accelerate kinetics but require inert atmospheres to prevent decomposition .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas storage applications?

  • Methodological Answer : The dicarboxylic acid acts as a rigid linker in MOFs due to its planar geometry. Coordination with Zn²⁺ or Cu²⁺ clusters under solvothermal conditions (e.g., DMF, 120°C) yields isoreticular frameworks with tunable pore sizes (3–28 Å). Methane adsorption capacity is optimized by varying linker length and functional groups (e.g., –NH₂) . BET surface area analysis and gas sorption isotherms (77 K, N₂) quantify porosity .

Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the strain energy of the cyclobutane ring (∼25 kcal/mol) facilitates [2+2] cycloadditions with alkenes. Molecular dynamics simulations (MD) assess solvent effects on reaction pathways .

Q. How can researchers address contradictions in reported reaction yields for cyclobutane-1,1-dicarboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from side reactions (e.g., ring-opening) or incomplete purification. Systematic studies should:
  • Control Variables : Fix temperature, solvent, and catalyst while varying one parameter (e.g., reaction time).
  • Analytical Cross-Validation : Compare HPLC, NMR, and LC-MS data to confirm product identity .
  • Replicate Conditions : Reproduce literature methods with identical reagents (e.g., anhydrous vs. hydrated catalysts) .

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